Epimedokoreanoside I
Overview
Description
Epimedokoreanoside I is a prenyl-flavonoid compound isolated from the aerial parts of the plant Epimedium koreanum Nakai, which belongs to the Berberidaceae family. This plant is native to Northwest Korea and has been traditionally used for its invigorating properties to treat conditions such as amnesia and impotence by stimulating hormone secretion .
Preparation Methods
Synthetic Routes and Reaction Conditions
Epimedokoreanoside I can be isolated and purified using high-speed counter-current chromatography (HSCCC). The method involves using a two-phase solvent system consisting of chloroform, methanol, and water in the ratio of 4:3.5:2 (v/v). This technique allows for the separation and purification of flavonoids from the crude extract of Epimedium koreanum Nakai .
Industrial Production Methods
The industrial production of this compound primarily relies on the extraction and purification from the plant Epimedium koreanum Nakai. The process involves harvesting the aerial parts of the plant, followed by extraction using suitable solvents and purification using techniques such as HSCCC to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
Epimedokoreanoside I undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may lead to the formation of epoxides, while reduction reactions can result in the formation of alcohols.
Scientific Research Applications
Epimedokoreanoside I has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Mechanism of Action
Epimedokoreanoside I exerts its effects through various molecular targets and pathways. One of the primary mechanisms involves the inhibition of soluble epoxide hydrolase, which leads to increased levels of epoxyeicosatrienoic acids (EETs). These lipid mediators possess antioxidative, anti-inflammatory, and antiapoptotic properties, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Epimedokoreanoside I is unique among prenyl-flavonoids due to its specific structure and biological activities. Similar compounds include:
Icariside II: A flavonoid with similar biological activities, including antioxidative and anti-inflammatory properties.
Epimedokoreanoside III: A closely related compound with similar inhibitory activities on soluble epoxide hydrolase and tyrosinase.
These compounds share structural similarities but differ in their specific biological activities and potency, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6S)-5-acetyloxy-3-hydroxy-2-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H54O22/c1-16(2)7-12-22-24(60-41-33(53)31(51)28(48)25(14-44)61-41)13-23(47)27-30(50)39(37(63-38(22)27)20-8-10-21(56-6)11-9-20)64-43-35(55)40(36(17(3)58-43)59-19(5)46)65-42-34(54)32(52)29(49)26(62-42)15-57-18(4)45/h7-11,13,17,25-26,28-29,31-36,40-44,47-49,51-55H,12,14-15H2,1-6H3/t17-,25+,26+,28+,29+,31-,32-,33+,34+,35+,36-,40-,41+,42-,43-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAXSPPRLXJPMK-WAFDLGGUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)OC6C(C(C(C(O6)COC(=O)C)O)O)O)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C)O)O)O)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H54O22 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601347726 | |
Record name | Epimedokoreanoside I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601347726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
922.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130756-11-5 | |
Record name | Epimedokoreanoside I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601347726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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